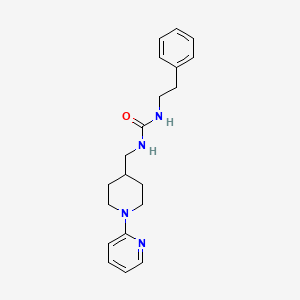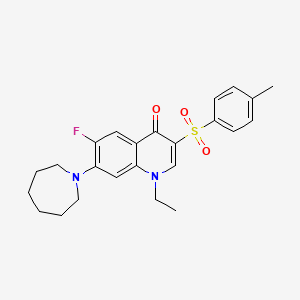
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and it is believed to have a mechanism of action that could be useful in a number of different contexts. In
作用机制
The mechanism of action for 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one involves its ability to inhibit PARP, which is involved in DNA repair. By inhibiting PARP, this compound is believed to cause DNA damage to accumulate in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects, which may also contribute to its potential as a cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has a variety of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of using 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in lab experiments is its potential as a PARP inhibitor. PARP inhibitors have been studied extensively for their potential in cancer treatment, and this compound has shown promise in preclinical studies. Additionally, this compound has a variety of other biochemical and physiological effects, which could make it useful in a number of different contexts. However, one limitation of using this compound in lab experiments is that it has not yet been studied extensively in humans, and its safety and efficacy in humans is not yet known.
未来方向
There are a number of potential future directions for research on 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one. One area of research could focus on its potential as a cancer treatment, particularly in combination with other PARP inhibitors or chemotherapy drugs. Additionally, further research could explore its potential in the treatment of inflammatory diseases or anxiety disorders. Finally, research could focus on developing new synthesis methods for this compound, or on modifying its structure to improve its efficacy or reduce its side effects.
合成方法
The synthesis method for 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-fluoro-6-nitrobenzoic acid with 1-ethylpiperazine. This reaction produces a 2-fluoro-6-nitrobenzoic acid ethylpiperazine ester, which is then reacted with tosyl chloride to produce the tosylate ester. The tosylate ester is then reacted with 2-aminobenzophenone to produce the final product.
科学研究应用
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has a variety of potential scientific research applications. One of the most promising areas of research involves its potential as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential in cancer treatment, and 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has shown promise as a PARP inhibitor in preclinical studies.
属性
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-26-16-23(31(29,30)18-10-8-17(2)9-11-18)24(28)19-14-20(25)22(15-21(19)26)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONXXKPLXUOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


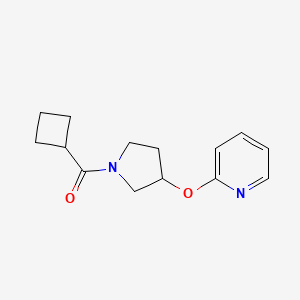
![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2912065.png)

![2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide](/img/structure/B2912068.png)
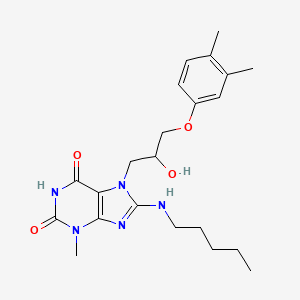
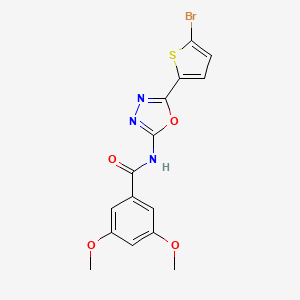

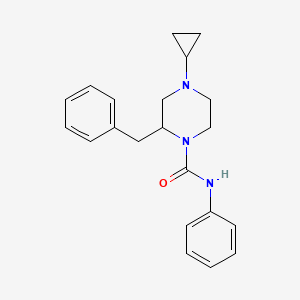
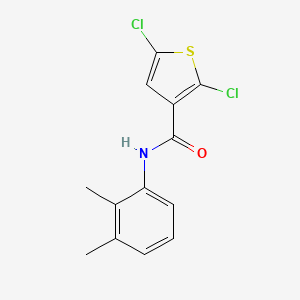

![2,4-Dimethyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2912080.png)
